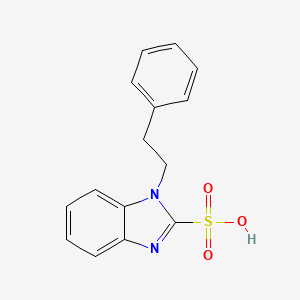![molecular formula C20H19BrClN3O2S B4045853 2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4045853.png)
2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide
Übersicht
Beschreibung
2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiazolidinone ring . The final step involves the acylation of the thiazolidinone with 5-chloro-2-methylaniline under specific reaction conditions to obtain the target compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways . It binds to these targets, disrupting their normal function and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide include other thiazolidinones and imidazoles. Compared to these compounds, it exhibits unique structural features, such as the presence of both bromine and chlorine substituents, which contribute to its distinct biological activities. Some similar compounds include:
- 2-(4-bromophenyl)-3-ethyl-4-oxo-1,3-thiazolidine
- N-(5-chloro-2-methylphenyl)-2-oxo-1,3-thiazolidine-4-carboxamide
- 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
Eigenschaften
IUPAC Name |
2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O2S/c1-3-25-19(27)17(28-20(25)23-15-8-5-13(21)6-9-15)11-18(26)24-16-10-14(22)7-4-12(16)2/h4-10,17H,3,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJJNONJYMZJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=NC2=CC=C(C=C2)Br)CC(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2-chlorobenzyl)oxy]ethyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B4045770.png)
![N-(4-chlorobenzyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4045781.png)
![N-(4-Chlorophenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B4045792.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B4045807.png)
![N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide](/img/structure/B4045811.png)

![2-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B4045819.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4045820.png)
![1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4045825.png)
![2-{3-allyl-2-[(3-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B4045832.png)
![1-(4-Chlorophenyl)-3-[(3,4-dimethoxybenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B4045835.png)
![Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4045845.png)
![(2Z)-3-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID](/img/structure/B4045858.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4045861.png)
